molecular formula C16H20N2O B11857933 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole CAS No. 1958101-01-3

3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole

Cat. No.: B11857933
CAS No.: 1958101-01-3
M. Wt: 256.34 g/mol
InChI Key: QMFVCMTWVJQCMP-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole is a chemical compound with a molecular formula of C15H18N2O It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole typically involves the reaction of 5-methoxyindole with 1-ethyl-4-piperidone in the presence of a base such as pyrrolidine. The reaction is usually carried out in a solvent like methanol under reflux conditions for an extended period, often around 48 hours . The product is then isolated through standard extraction and purification techniques, such as solvent evaporation and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including its role as a precursor for drug development.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole
  • 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile

Uniqueness

Compared to similar compounds, 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole is unique due to the presence of the methoxy group at the 5-position of the indole ring. This functional group can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs .

Properties

CAS No.

1958101-01-3

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

3-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-5-methoxy-1H-indole

InChI

InChI=1S/C16H20N2O/c1-3-18-8-6-12(7-9-18)15-11-17-16-5-4-13(19-2)10-14(15)16/h4-6,10-11,17H,3,7-9H2,1-2H3

InChI Key

QMFVCMTWVJQCMP-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)OC

Origin of Product

United States

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